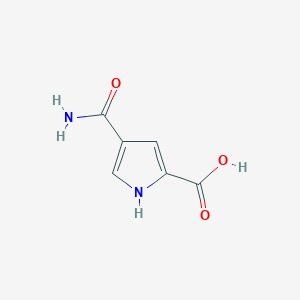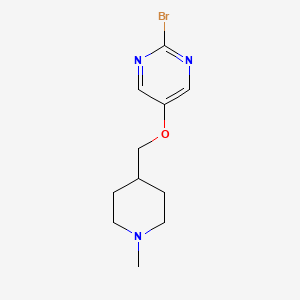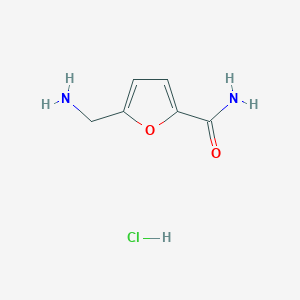
N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline
Descripción general
Descripción
N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline is an organic compound with the molecular formula C9H8BrFN2O3 It is a derivative of aniline, featuring bromine, fluorine, methyl, and nitro functional groups
Mecanismo De Acción
Mode of Action
The mode of action of N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline is currently unknown due to the lack of specific information available . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets, which are yet to be identified.
Análisis Bioquímico
Biochemical Properties
N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in acetylation and nitro reduction processes. The compound’s bromine and fluorine substituents contribute to its reactivity and binding affinity with specific proteins and enzymes . These interactions can lead to modifications in enzyme activity and protein function, making this compound a valuable tool in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins . These effects on cellular function highlight the potential of this compound in studying cellular mechanisms and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It binds to the active sites of enzymes, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical reactions. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, including acetylation and nitro reduction. The compound interacts with enzymes such as acetyltransferases and nitroreductases, which facilitate its metabolism and conversion into active metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . This distribution pattern is crucial for its activity and function, as it determines the compound’s accessibility to target biomolecules and its overall efficacy in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and its role in modulating cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline typically involves multiple steps. One common method includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of bromine to the aromatic ring.
Fluorination: Introduction of fluorine to the aromatic ring.
Acetylation: Addition of the acetyl group to the amine.
Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, such as replacing bromine with another halogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogen exchange using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 4-bromo-3-fluoro-6-methyl-2-nitrobenzoic acid.
Reduction: Formation of 4-bromo-3-fluoro-6-methyl-2-nitroaniline.
Substitution: Formation of 4-chloro-3-fluoro-6-methyl-2-nitroaniline.
Aplicaciones Científicas De Investigación
N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated anilines on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the acetyl and fluorine groups.
2-Bromo-4-methylaniline: Similar structure but lacks the nitro and fluorine groups.
4-Amino-3-bromo-1-nitrobenzene: Similar structure but lacks the acetyl and fluorine groups.
Uniqueness
N-Acetyl 4-bromo-3-fluoro-6-methyl-2-nitroaniline is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methyl) groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(4-bromo-3-fluoro-6-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O3/c1-4-3-6(10)7(11)9(13(15)16)8(4)12-5(2)14/h3H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANJTJSLQNXMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B1377883.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)

![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)
![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)




![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate](/img/structure/B1377895.png)
![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)

![6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1377899.png)
